molecular formula C7H9F3O3 B2976333 rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis CAS No. 1989638-06-3

rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis

Cat. No.: B2976333
CAS No.: 1989638-06-3
M. Wt: 198.141
InChI Key: HDOJXQGRYABIKO-UHNVWZDZSA-N
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Description

rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis: is a synthetic organic compound that features a trifluoromethyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis typically involves the following steps:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can modify the functional groups or the oxane ring.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: May be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.

Comparison with Similar Compounds

Similar Compounds

    2-(trifluoromethyl)oxane-4-carboxylic acid: A similar compound without the racemic mixture.

    2-(trifluoromethyl)oxane-4-carboxamide: An amide derivative with different chemical properties.

    2-(trifluoromethyl)oxane-4-methanol: A compound with a hydroxyl group instead of a carboxylic acid.

Uniqueness

rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis is unique due to its specific stereochemistry and the presence of both the trifluoromethyl group and the carboxylic acid group

Properties

IUPAC Name

(2S,4R)-2-(trifluoromethyl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)5-3-4(6(11)12)1-2-13-5/h4-5H,1-3H2,(H,11,12)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOJXQGRYABIKO-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](C[C@@H]1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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